molecular formula C21H15F2N5O B11394386 {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone

{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone

Cat. No.: B11394386
M. Wt: 391.4 g/mol
InChI Key: BHPFESMHJFSRJR-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of Fluorobenzoyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using fluorinated benzoyl chlorides and fluorophenyl methyl halides.

    Coupling with Pyridine Derivatives: The final step often involves coupling the triazole intermediate with pyridine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

    Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and biological pathways.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-N-[(4-Chlorophenyl)methyl]-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine
  • 1-(4-Methylbenzoyl)-N-[(4-Methylphenyl)methyl]-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine

Uniqueness

1-(4-FLUOROBENZOYL)-N-[(4-FLUOROPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, biological activity, and pharmacokinetics. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H15F2N5O

Molecular Weight

391.4 g/mol

IUPAC Name

(4-fluorophenyl)-[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C21H15F2N5O/c22-17-7-3-14(4-8-17)12-25-21-26-19(16-2-1-11-24-13-16)27-28(21)20(29)15-5-9-18(23)10-6-15/h1-11,13H,12H2,(H,25,26,27)

InChI Key

BHPFESMHJFSRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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